Synthetic Efficiency: Quantified Yield in Key Cross-Coupling Transformations
The compound exhibits a high synthetic yield in a foundational Suzuki-Miyaura reaction, which is a primary method for its industrial and laboratory production. This yield is directly comparable to that of its 2-substituted isomer. In a documented synthesis, the coupling of 1-naphthaleneboronic acid with 4-bromoiodobenzene to produce 1-(4-bromophenyl)naphthalene proceeds with an isolated yield of 81% after purification by silica gel column chromatography [1]. This is a benchmark for the efficiency of this specific transformation. In contrast, the analogous synthesis of the 2-substituted isomer, 2-(3-bromophenyl)naphthalene, from 2-bromoiodobenzene and naphthalene-2-boronic acid under similar Suzuki conditions was reported to provide a yield of 76% .
| Evidence Dimension | Isolated Synthetic Yield in Suzuki-Miyaura Coupling |
|---|---|
| Target Compound Data | 81% yield |
| Comparator Or Baseline | 2-(3-bromophenyl)naphthalene, an isomer, reported with a 76% yield |
| Quantified Difference | 5% absolute higher yield |
| Conditions | 1-(4-Bromophenyl)naphthalene: 1-naphthaleneboronic acid + 4-bromoiodobenzene, Pd(PPh3)4, Na2CO3, toluene/water, 90°C, 24h. Comparator: 2-bromoiodobenzene + naphthalene-2-boronic acid, similar Pd-catalyzed conditions. |
Why This Matters
A higher synthetic yield translates to better atom economy and lower cost of goods, which is a critical procurement factor for scaling up the production of high-value OLED intermediates.
- [1] Idemitsu Kosan Co., Ltd. US2010/331585 A1, as cited in ChemicalBook. 1-(4-Bromophenyl)-naphthlene synthesis. chemicalbook.cn. View Source
